- Construction of Stereogenic α,α-Disubstituted Cycloalkanones via 1° Amine Thiourea Dual Catalysis: Experimental Scope and Computational Analyses, Journal of Organic Chemistry, 2016, 81(9), 3629-3637
Cas no 94089-47-1 (Cyclohexanepropanoicacid, 1-methyl-2-oxo-, methyl ester, (1R)-)
94089-47-1 structure
Product Name:Cyclohexanepropanoicacid, 1-methyl-2-oxo-, methyl ester, (1R)-
CAS-nummer:94089-47-1
MF:C11H18O3
MW:198.258823871613
CID:804323
PubChem ID:24858284
Update Time:2024-10-26
Cyclohexanepropanoicacid, 1-methyl-2-oxo-, methyl ester, (1R)- Chemische en fysische eigenschappen
Naam en identificatie
-
- Cyclohexanepropanoicacid, 1-methyl-2-oxo-, methyl ester, (1R)-
- (+)-Methyl (R)-3-(1-methyl-2-oxocyclohexyl)propionate
- 3-(1-methyl-2-oxo-cyclohexyl)-propionic acid methyl ester
- methyl 3-((1R)-1-methyl-2-oxocyclohexyl)propanoate
- Cyclohexanepropanoic acid, 1-methyl-2-oxo-, methyl ester, (R)- (ZCI)
- Methyl (1R)-1-methyl-2-oxocyclohexanepropanoate (ACI)
- (+)-Methyl 3-(1-methyl-2-oxocyclohexyl)propionate
- (R)-2-(2-Carbomethoxyethyl)-2-methylcyclohexanone
- methyl 3-[(1R)-1-methyl-2-oxo-cyclohexyl]propanoate
- methyl 3-[(1R)-1-methyl-2-oxocyclohexyl]propanoate
- AKOS017343538
- (R)-(+)-2-(2-Carbomethoxyethyl)-2-methylcyclohexanone
- (R)-Methyl 3-(1-methyl-2-oxocyclohexyl)propanoate
- methyl 3-[(1R)-1-methyl-2-oxidanylidene-cyclohexyl]propanoate
- A844807
- 94089-47-1
- 3-[(1R)-1-methyl-2-oxocyclohexyl]propanoic acid methyl ester
- (+)-Methyl (R)-3-(1-methyl-2-oxocyclohexyl)propionate, 99%
- DTXSID20357427
- (R)-(+)-2-(2'-CARBOMETHOXYETHYL)-2-METHYLCYCLOHEXANONE
-
- MDL: MFCD00012177
- Inchi: 1S/C11H18O3/c1-11(8-6-10(13)14-2)7-4-3-5-9(11)12/h3-8H2,1-2H3/t11-/m1/s1
- InChI-sleutel: XGGLSYONGRFBDO-LLVKDONJSA-N
- LACHT: C([C@]1(CCCCC1=O)C)CC(=O)OC
Berekende eigenschappen
- Exacte massa: 198.12600
- Monoisotopische massa: 198.125594432g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 14
- Aantal draaibare bindingen: 4
- Complexiteit: 235
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 1
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Oppervlakte lading: 0
- Aantal tautomers: 2
- XLogP3: 1.5
- Topologisch pooloppervlak: 43.4Ų
Experimentele eigenschappen
- Kleur/vorm: 无可用
- Dichtheid: 1.056 g/mL at 25 °C(lit.)
- Kookpunt: 70 °C/0.01 mmHg(lit.)
- Vlampunt: 华氏:230 °F
摄氏:110 °C - Brekindex: n20/D 1.469(lit.)
- PSA: 43.37000
- LogboekP: 2.08900
- Optische activiteit: [α]20/D +37°, c = 3 in ethanol
- Oplosbaarheid: 无可用
Cyclohexanepropanoicacid, 1-methyl-2-oxo-, methyl ester, (1R)- Beveiligingsinformatie
- Vervoersnummer gevaarlijk materiaal:NONH for all modes of transport
- WGK Duitsland:3
- Veiligheidsinstructies: S23-S24/25
Cyclohexanepropanoicacid, 1-methyl-2-oxo-, methyl ester, (1R)- Douanegegevens
- HS-CODE:2918300090
- Douanegegevens:
中国海关编码:
2918300090概述:
2918300090 其他含醛基或酮基不含其他含氧基羧酸(包括酸酐、酰卤化物、过氧化物和过氧酸及该税号的衍生物). 增值税率:17.0% 退税率:9.0% 监管条件:无 最惠国关税:6.5% 普通关税:30.0%
申报要素:
品名, 成分含量, 用途
Summary:
2918300090 other carboxylic acids with aldehyde or ketone function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives。Supervision conditions:None。VAT:17.0%。Tax rebate rate:9.0%。MFN tariff:6.5%。General tariff:30.0%
Cyclohexanepropanoicacid, 1-methyl-2-oxo-, methyl ester, (1R)- Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 302945-250MG |
Cyclohexanepropanoicacid, 1-methyl-2-oxo-, methyl ester, (1R)- |
94089-47-1 | 99% | 250MG |
¥263.29 | 2022-02-24 |
Cyclohexanepropanoicacid, 1-methyl-2-oxo-, methyl ester, (1R)- Productiemethode
Productiemethode 1
Reactievoorwaarden
1.1 Catalysts: N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-N′-(phenylmethyl)thiourea Solvents: Toluene ; 48 h, 90 °C
Referentie
Productiemethode 2
Reactievoorwaarden
Referentie
- Concise synthesis of the tricyclic skeleton of crotobarin and crotogoudin via a gold-catalyzed cycloisomerization reaction, Chemical Communications (Cambridge, 2015, 51(5), 889-891
Productiemethode 3
Reactievoorwaarden
Referentie
- Chiral alicyclic imines and their use, World Intellectual Property Organization, , ,
Productiemethode 4
Reactievoorwaarden
Referentie
- The asymmetric Michael reaction using chiral imines under neutral conditions: stereochemical evidences in support of a cyclic transition state, Tetrahedron Letters, 1994, 35(52), 9705-8
Productiemethode 5
Reactievoorwaarden
1.1 Catalysts: (-)-1-(1-Naphthyl)ethylamine Solvents: Tetrahydrofuran ; 2 d, 1 GPa, rt
Referentie
- Enantioselective Synthesis of Quaternary Carbon Stereogenic Centers through the Primary Amine-Catalyzed Michael Addition Reaction of α-Substituted Cyclic Ketones at High Pressure, European Journal of Organic Chemistry, 2015, 2015(20), 4457-4463
Productiemethode 6
Reactievoorwaarden
1.1 Catalysts: N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-N′-(phenylmethyl)thiourea Solvents: Toluene ; rt; 46 h, 90 °C
Referentie
- Primary Amine, Thiourea-Based Dual Catalysis Motif for Synthesis of Stereogenic, All-Carbon Quaternary Center-Containing Cycloalkanones, Organic Letters, 2012, 14(12), 3178-3181
Productiemethode 7
Reactievoorwaarden
1.1 -
1.2 Reagents: Acetic acid , Water Solvents: Water
1.2 Reagents: Acetic acid , Water Solvents: Water
Referentie
- The asymmetric Michael reaction involving chiral imines: use of acrylonitrile as acceptor and subsequent functionalization of the adducts, Tetrahedron: Asymmetry, 1994, 5(9), 1645-8
Productiemethode 8
Reactievoorwaarden
1.1 Reagents: (S)-1-Phenylethylamine Catalysts: p-Toluenesulfonic acid Solvents: Toluene ; 3.5 h, reflux; reflux → 60 °C
1.2 12 h, 60 °C; 60 °C → rt
1.3 Reagents: Acetic acid Solvents: Tetrahydrofuran , Water ; 5 h, 23 °C
1.2 12 h, 60 °C; 60 °C → rt
1.3 Reagents: Acetic acid Solvents: Tetrahydrofuran , Water ; 5 h, 23 °C
Referentie
- Palladium-Catalyzed Decarbonylative Dehydration for the Synthesis of α-Vinyl Carbonyl Compounds and Total Synthesis of (-)-Aspewentins A, B, and C, Angewandte Chemie, 2015, 54(40), 11800-11803
Productiemethode 9
Reactievoorwaarden
1.1 Reagents: (S)-1-Phenylethylamine Catalysts: p-Toluenesulfonic acid Solvents: Toluene
1.2 -
1.3 Reagents: Acetic acid Solvents: Water
1.2 -
1.3 Reagents: Acetic acid Solvents: Water
Referentie
- Asymmetric synthesis of 6-carbomethoxyethyl-6-methyl-ε-caprolactone, Journal of the Brazilian Chemical Society, 1996, 7(5), 353-355
Productiemethode 10
Reactievoorwaarden
1.1 Reagents: Acetic acid Solvents: Water
Referentie
- Enantioselective synthesis of quaternary carbon centers through Michael-type alkylation of chiral imines, Journal of the American Chemical Society, 1985, 107(1), 273-4
Productiemethode 11
Reactievoorwaarden
Referentie
- Structure-activity relationships of the truncated norzoanthamines exhibiting collagen protection toward anti-osteoporotic activity, Bioorganic & Medicinal Chemistry, 2014, 22(13), 3455-3464
Productiemethode 12
Reactievoorwaarden
Referentie
- A short asymmetric synthesis of 4,4-disubstituted-γ-butyrolactones from racemic 2-methylcyclohexanone in multigram scale, Tetrahedron: Asymmetry, 1998, 9(12), 2031-2034
Productiemethode 13
Reactievoorwaarden
Referentie
- Stereochemical Aspects in the Asymmetric Michael Addition of Chiral Imines to Substituted Electrophilic Alkenes, Journal of Organic Chemistry, 1996, 61(13), 4361-4368
Productiemethode 14
Reactievoorwaarden
Referentie
- Synthesis of tridensone, a sesquiterpene ketone isolated from the liverwort Bazzania tridens. Structure revision and absolute configuration, Journal of the Chemical Society, 1994, (14), 2039-41
Cyclohexanepropanoicacid, 1-methyl-2-oxo-, methyl ester, (1R)- Raw materials
- (αS)-α-Methyl-N-(2-methylcyclohexylidene)benzenemethanamine
- α-Methyl-N-(2-methylcyclohexylidene)benzenemethanamine
- 2-Methylcyclohexanone
- Cyclohexanepropanoic acid, 1-methyl-2-[(1-phenylethyl)imino]-, methyl ester, [S-(R*,S*)]-
Cyclohexanepropanoicacid, 1-methyl-2-oxo-, methyl ester, (1R)- Preparation Products
Cyclohexanepropanoicacid, 1-methyl-2-oxo-, methyl ester, (1R)- Gerelateerde literatuur
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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